molecular formula C18H19ClN4 B602451 Clozapine-D4 CAS No. 204395-52-8

Clozapine-D4

Cat. No.: B602451
CAS No.: 204395-52-8
M. Wt: 330.8 g/mol
InChI Key: QZUDBNBUXVUHMW-MKQHWYKPSA-N
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Description

Clozapine-d4 is a deuterated form of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorders. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry for the quantification of clozapine and its metabolites .

Scientific Research Applications

Clozapine-d4 is extensively used in scientific research due to its stability and isotopic labeling. Some key applications include:

Safety and Hazards

Clozapine-D4 is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed, causes skin irritation, and may cause respiratory irritation. It is suspected of causing genetic defects and damaging fertility or the unborn child .

Future Directions

Preventing delay in initiating clozapine and relapses could help promote long-term clozapine response in patients with treatment-resistant schizophrenia. Future longitudinal studies are required to explore the neuropathological correlates of relapses and delay in clozapine initiation .

Mechanism of Action

Target of Action

Clozapine-D4 primarily targets the GABAB receptor and dopamine D4 receptor . The GABAB receptor plays a potential role in the pathogenesis of schizophrenia , while the dopamine D4 receptor regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Mode of Action

This compound interacts with its targets, leading to several changes. It has been hypothesized that clozapine can mediate its actions via the GABAB receptor . It also shows a higher affinity for the dopamine D4 receptor . This interaction with the dopamine D4 receptor is thought to contribute to its efficacy in addressing cognitive symptoms and likely enhanced prefrontal cortex inhibition of the mesolimbic pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has the ability to elicit epileptiform activity and alter EEG activity, increase neuroplasticity and elevate brain levels of neurotrophic factors, affect imbalances in the relationship between glutamate and γ-aminobutyric acid (GABA), and reduce inflammation through effects on neuron–glia interactions .

Result of Action

The molecular and cellular effects of this compound’s action include neuroreceptor inhibition which reduces Akt activation with decreased glucose uptake, thereby inducing ER stress and the unfolded protein response (UPR). Metabolic profiling reveals downregulation of glycolysis and the pentose phosphate pathway, thereby saving glucose to keep the electron transport chain working .

Biochemical Analysis

Biochemical Properties

Clozapine-D4, like clozapine, is a partial agonist at the serotonin (5-HT) receptor subtype 5-HT1A . It also binds to 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 receptors, as well as the histamine H1 and α1-adrenergic receptors . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound influences cell function by modulating various cell signaling pathways. Its binding to different receptors can lead to changes in gene expression and cellular metabolism . For instance, its interaction with dopamine receptors can regulate several key functions in the brain, such as motor output, motivation, and memory .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to various serotonin and dopamine receptors, leading to changes in neurotransmitter levels and neuronal activity .

Dosage Effects in Animal Models

It is known that clozapine, the parent compound, can have different effects at different doses, with potential adverse effects at high doses .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as clozapine. Clozapine is metabolized primarily in the liver, with involvement of several cytochrome P450 enzymes .

Transport and Distribution

Given its lipophilic nature, it is likely to cross cell membranes easily and distribute widely throughout the body .

Subcellular Localization

Given its interactions with various cell surface receptors, it is likely to be found in the cell membrane where these receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clozapine-d4 involves the incorporation of deuterium atoms into the clozapine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterium oxide (D2O) as a solvent and deuterated reagents is common in industrial settings to achieve high deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: Clozapine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Clozapine-d4 is compared with other deuterated and non-deuterated antipsychotic compounds:

Uniqueness: this compound’s deuterium labeling makes it particularly valuable in research settings for precise quantification and metabolic studies. Its unique receptor binding profile and effectiveness in treatment-resistant schizophrenia set it apart from other antipsychotics .

Properties

IUPAC Name

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-MKQHWYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135565
Record name 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204395-52-8
Record name 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204395-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenzo[b,e][1,4]diazepine, 8-chloro-11-(4-methyl-1-piperazinyl-2,2,6,6-d4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204395-52-8
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Q & A

Q1: How does clozapine interact with dopamine receptors, and what is its binding affinity compared to other antipsychotics?

A: Clozapine exhibits antagonist activity at dopamine receptors, particularly displaying a higher affinity for the D4 receptor compared to other subtypes like D2 and D3. [] Research suggests clozapine demonstrates a preference for the D4 receptor over D2 and D3, as indicated by its binding profile. [] For instance, eticlopride shows a stronger binding affinity for D2 over D3 and D4, while clozapine shows the highest affinity for D4. [] This distinct binding profile might contribute to clozapine's unique pharmacological profile and clinical effects compared to other antipsychotics.

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